molecular formula C15H14N2O B3959237 [4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol

[4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol

Cat. No. B3959237
M. Wt: 238.28 g/mol
InChI Key: CHNNCYJPPOMKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, N-(5-methyl-1H-indol-3-yl)-4-pyridin-2-ylbenzenemethanamine, and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of [4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol is not fully understood. However, it has been suggested that the compound may act as a modulator of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, it has been shown to inhibit the expression of pro-inflammatory cytokines and may modulate the activity of various enzymes involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of tumor cells and induce apoptosis. Additionally, it has been shown to possess anti-inflammatory and analgesic effects. The compound has also been shown to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of [4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol is its potential applications in the field of medicine. It has been extensively studied for its antitumor, anti-inflammatory, and neuroprotective properties. However, one of the limitations of this compound is its complex synthesis method, which may limit its availability for use in lab experiments.

Future Directions

There are several future directions for the study of [4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol. One area of research may be the development of more efficient synthesis methods to increase the availability of the compound for lab experiments. Additionally, further studies may be conducted to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, research may be conducted to explore the potential use of this compound in combination with other compounds to enhance its therapeutic effects.
In conclusion, this compound has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biochemical and physiological effects and may be useful in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential use in combination with other compounds.

Scientific Research Applications

[4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and analgesic effects. Additionally, it has been shown to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-10-2-3-15-13(6-10)14(8-17-15)11-4-5-16-12(7-11)9-18/h2-8,17-18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNNCYJPPOMKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C3=CC(=NC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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